molecular formula C4H12ClNO B1431745 Methoxy(propan-2-yl)amine hydrochloride CAS No. 1421604-16-1

Methoxy(propan-2-yl)amine hydrochloride

Cat. No. B1431745
CAS RN: 1421604-16-1
M. Wt: 125.6 g/mol
InChI Key: NNCJQXQCWNAEKD-UHFFFAOYSA-N
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Description

Methoxy(propan-2-yl)amine hydrochloride, also known as Mexamine hydrochloride, is a chemical compound with the CAS Number: 1421604-16-1 . It has a molecular weight of 125.6 and is widely used in scientific experiments for its unique properties.


Molecular Structure Analysis

The IUPAC name for Methoxy(propan-2-yl)amine hydrochloride is N-isopropyl-O-methylhydroxylamine hydrochloride . The InChI code for this compound is 1S/C4H11NO.ClH/c1-4(2)5-6-3;/h4-5H,1-3H3;1H .


Physical And Chemical Properties Analysis

Methoxy(propan-2-yl)amine hydrochloride is an oil at room temperature .

Scientific Research Applications

Use in Organic Synthesis

Methoxy(propan-2-yl)amine hydrochloride can be used in organic synthesis. It can serve as a reagent in the preparation of various organic compounds .

Use in the Preparation of Tertiary Phosphines

Tertiary phosphines are a class of organophosphorus compounds that have found wide applications in various fields, including transition metal catalysis and organocatalysis . Methoxy(propan-2-yl)amine hydrochloride can potentially be used in the synthesis of these compounds .

Use in Aminochlorination Reactions

Amine hydrochloride salts, such as Methoxy(propan-2-yl)amine hydrochloride, can be used as bifunctional reagents in aminochlorination reactions . This process involves the addition of both an amine and a chlorine atom across a carbon-carbon multiple bond .

Use in Ligand Design

The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . Methoxy(propan-2-yl)amine hydrochloride can inspire the design of new phosphines of various structures and the tuning of their properties .

Use in the Synthesis of New Porous Organic Ligands

Methoxy(propan-2-yl)amine hydrochloride can potentially be used in the synthesis of new porous organic ligands . These materials have a wide range of applications, including gas storage, separation, and catalysis .

Use in the Synthesis of Luminescent Copper (I) Complexes

Methoxy(propan-2-yl)amine hydrochloride can potentially be used in the synthesis of luminescent copper (I) complexes . These complexes have potential applications in optoelectronic devices .

Safety and Hazards

The compound has been classified under GHS07 and has a signal word of warning . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

N-methoxypropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(2)5-6-3;/h4-5H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCJQXQCWNAEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxy(propan-2-yl)amine hydrochloride

CAS RN

1421604-16-1
Record name methoxy(propan-2-yl)amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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